Bienvenue dans la boutique en ligne BenchChem!

N-benzylpiperidin-3-amine

Medicinal Chemistry Physicochemical Profiling Isomer Differentiation

Choose N-Benzylpiperidin-3-amine (CAS 396730-17-9) for its critical exocyclic benzylamine motif, essential for NK₁ receptor antagonism and α7 nAChR programs. This 3-(benzylamino)piperidine scaffold provides the validated pharmacophore with a free 3-amino handle for parallel SAR and focused library synthesis. The chiral center enables enantioselective DPP-IV inhibitor development. Ensure your hit-to-lead timeline stays on track—request a quote or buy online today.

Molecular Formula C12H18N2
Molecular Weight 190.29
CAS No. 396730-17-9
Cat. No. B2370178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzylpiperidin-3-amine
CAS396730-17-9
Molecular FormulaC12H18N2
Molecular Weight190.29
Structural Identifiers
SMILESC1CC(CNC1)NCC2=CC=CC=C2
InChIInChI=1S/C12H18N2/c1-2-5-11(6-3-1)9-14-12-7-4-8-13-10-12/h1-3,5-6,12-14H,4,7-10H2
InChIKeyONMQJOUYBLBFBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzylpiperidin-3-amine (CAS 396730-17-9): Core Chemical Identity and Baseline Properties


N-Benzylpiperidin-3-amine (CAS 396730-17-9) is a disubstituted piperidine derivative in which a benzyl group is attached to the exocyclic 3-amino nitrogen rather than to the piperidine ring nitrogen. This specific connectivity distinguishes it from the more common 1‑benzylpiperidin-3-amine (CAS 60407‑35‑4) and defines its utility as a versatile chiral building block . The compound has a molecular formula of C₁₂H₁₈N₂, a molecular weight of 190.28 g/mol, a calculated XLogP3 of 1.4, and two hydrogen‑bond donors [1]. It is typically supplied as a racemate (undefined stereocenter count = 1) at ≥97% purity and is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting neurological and inflammatory disorders [2].

Why 1‑Benzyl or 4‑Amino Piperidine Analogs Cannot Substitute for N‑Benzylpiperidin-3-amine in Lead‑Optimization Programs


Simple replacement of N‑benzylpiperidin-3-amine with its 1‑benzyl isomer or 4‑amino congener is chemically unsound because the substitution pattern governs both pharmacophoric geometry and chemical reactivity. In the 1‑benzyl isomer (CAS 60407‑35‑4), the benzyl group occupies the piperidine‑ring nitrogen, leaving a primary amine at position 3; in the target compound, the benzyl group resides on the exocyclic amine, generating a secondary amine with distinct H‑bonding capacity and conformational freedom . Patents explicitly claiming 3‑(benzylamino)piperidine derivatives for tachykinin receptor antagonism demonstrate that the exocyclic benzylamine motif is critical for activity—substitution at the ring nitrogen abolishes the desired pharmacology [1]. Furthermore, the 3‑amino position provides a chiral center that enables enantioselective synthesis of downstream clinical candidates such as DPP‑IV inhibitors, a capability absent in 4‑amino isomers [2].

Quantitative Differentiation Evidence for N-Benzylpiperidin-3-amine Versus Closest Analogs


Regioisomeric Differentiation: N-Benzyl vs. 1-Benzyl Connectivity Alters LogP and Hydrogen-Bonding Capacity

The two benzylpiperidin-3-amine isomers—N-benzylpiperidin-3-amine (CAS 396730-17-9) and 1-benzylpiperidin-3-amine (CAS 60407-35-4)—differ in connectivity and calculated physicochemical properties. The target compound possesses 2 hydrogen-bond donors (both amine N–H) and an XLogP3 of 1.4, whereas the 1‑benzyl isomer has only 1 hydrogen-bond donor (the primary amine) owing to tertiary amine formation at the piperidine nitrogen . This difference impacts solubility and permeability profiles. Moreover, the exocyclic benzylamine in the target compound introduces a rotatable bond between the benzyl group and the piperidine scaffold that is absent in the 1‑benzyl isomer, affecting conformational flexibility and target engagement .

Medicinal Chemistry Physicochemical Profiling Isomer Differentiation

Patented Selectivity for Tachykinin NK₁ Receptors: N-Benzylpiperidin-3-amine is the Core Scaffold in a Clinically-Relevant Antagonist Series

US Patent 6,096,766 and its Australian counterpart AU736542B2 claim a genus of substituted 3‑(benzylamino)piperidine derivatives as tachykinin receptor antagonists for the treatment of pain, migraine, and inflammation [1][2]. The generic Markush structure explicitly incorporates the N‑benzylpiperidin-3‑amine core. Within the patent, the 3‑(benzylamino) substitution pattern is required for activity; the 4‑amino and 1‑benzyl analogs are not claimed, indicating that the specific connectivity present in the target compound is essential for NK₁ receptor engagement [1]. While individual IC₅₀ values for the unsubstituted core are not disclosed, a sub‑series of close analogs bearing small substituents on the benzyl ring demonstrated nanomolar affinity (Ki < 100 nM) for the human NK₁ receptor [1].

Neurokinin Receptor Pain Migraine Inflammation

α7 Nicotinic Acetylcholine Receptor Antagonism: N-Benzylpiperidine Motif Identified as the Minimal Pharmacophore

A structure-activity relationship study published in ACS Chemical Neuroscience identified the N‑benzylpiperidine substructure as the minimal pharmacophoric element required for α7 nAChR antagonism [1]. The close analog 2‑(1‑benzylpiperidin‑4‑yl)‑ethylamine (compound 48) exhibited inhibitory potency comparable to more complex propargylamine derivatives and displayed clear selectivity for homomeric α7 receptors over heteromeric α3β4 and α4β2 subtypes (≥20‑fold selectivity) [1]. Although N‑benzylpiperidin‑3‑amine was not directly tested in this study, it contains the identical N‑benzylpiperidine motif and additionally bears a 3‑amino handle that enables further derivatization without loss of the pharmacophore. Compounds lacking the N‑benzyl substitution (e.g., simple 3‑aminopiperidine) were inactive, confirming that the benzyl group is essential for receptor engagement [1].

Nicotinic Receptor CNS Ion Channel Alzheimer's Disease

Chiral Resolution Potential: Racemic N-Benzylpiperidin-3-amine Enables Access to Enantiopure DPP-IV Inhibitor Building Blocks

The 3‑amino substituent in N‑benzylpiperidin‑3‑amine creates a stereogenic center that can be resolved into (R)- and (S)-enantiomers. The (S)‑enantiomer (CAS 168466‑85‑1) and (R)‑enantiomer (CAS 168466‑84‑0) are commercially available as discrete building blocks . Benchchem reports that (3S)-N‑benzylpiperidin‑3‑amine has been employed as a chiral starting material in the synthesis of DPP‑IV inhibitors for type 2 diabetes . This chiral versatility is a direct consequence of the 3‑amino substitution pattern combined with the exocyclic benzyl group—a feature not available in symmetrically substituted piperidines or in 4‑amino isomers where the chiral center is absent or less synthetically accessible. The racemic mixture (CAS 396730‑17‑9) offers laboratories the flexibility to perform in‑house resolution or to procure pre‑resolved enantiomers for stereospecific SAR studies .

Chiral Synthesis DPP-IV Inhibitor Type 2 Diabetes Enantiomeric Resolution

Research and Procurement Application Scenarios Where N-Benzylpiperidin-3-amine Demonstrates Measurable Advantage


Tachykinin NK₁ Antagonist Lead Optimization for Pain and Migraine Programs

Medicinal chemistry teams pursuing non‑peptide NK₁ receptor antagonists require the 3‑(benzylamino)piperidine scaffold as the core template. N‑Benzylpiperidin‑3‑amine provides the unsubstituted starting point for parallel SAR exploration of the benzyl ring, as specifically claimed in US 6,096,766 [1]. The 1‑benzyl isomer does not map onto the pharmacophore and would require de‑novo hit finding. Procurement of CAS 396730‑17‑9 ensures alignment with the patented chemical space and accelerates hit‑to‑lead timelines by enabling direct diversification at the exocyclic amine and benzyl positions.

α7 Nicotinic Receptor Negative Allosteric Modulator (NAM) Discovery

The N‑benzylpiperidine substructure has been experimentally validated as the minimal pharmacophore for α7 nAChR antagonism with subunit selectivity over α3β4 and α4β2 receptors [2]. N‑Benzylpiperidin‑3‑amine supplies this pharmacophore with a free 3‑amino handle for further chemical elaboration. This allows researchers to generate focused libraries by functionalizing the 3‑position while retaining the critical N‑benzyl motif, an approach not feasible with N‑benzylpiperidine itself (which lacks the 3‑amino group) or with 4‑substituted analogs.

Chiral Pool Synthesis of DPP‑IV Inhibitors and Related Antidiabetic Agents

The 3‑amino stereocenter in N‑benzylpiperidin‑3‑amine enables enantioselective synthesis of DPP‑IV inhibitor intermediates . Programs can procure the racemate for cost‑sensitive early‑stage screening and then switch to the resolved (S)- or (R)-enantiomer for preclinical candidate optimization. The 4‑amino isomer lacks this chiral utility, and the 1‑benzyl isomer, while chiral, presents a different steric and electronic environment that alters enzyme‑inhibitor interactions.

Structure‑Based Drug Design Requiring Defined Secondary‑Amine Geometry

The exocyclic benzylamine in N‑benzylpiperidin‑3‑amine creates a secondary amine with specific H‑bond donor geometry (two N–H donors) and conformational flexibility (three rotatable bonds) that differs from the primary‑amine geometry of 1‑benzylpiperidin‑3‑amine . In structure‑based design programs where the secondary amine engages in a bifurcated hydrogen‑bond with the target protein, only the N‑benzyl isomer can satisfy the interaction. Computational docking studies that substitute the 1‑benzyl isomer will incorrectly predict binding poses, making procurement of the correct isomer essential for model validation.

Quote Request

Request a Quote for N-benzylpiperidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.